Chemical structure and molecular weight of 4-Bromo-5-methyl-1H-indazol-3-amine
Chemical structure and molecular weight of 4-Bromo-5-methyl-1H-indazol-3-amine
An In-Depth Technical Guide to 4-Bromo-5-methyl-1H-indazol-3-amine: Structure, Properties, and Synthetic Considerations
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 4-Bromo-5-methyl-1H-indazol-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical structure, molecular weight, and physicochemical properties, alongside a discussion of its potential applications and synthetic pathways. This guide is intended to serve as a foundational resource for researchers engaged in the exploration of novel therapeutics.
Core Molecular Attributes
4-Bromo-5-methyl-1H-indazol-3-amine is a substituted indazole derivative. The indazole core is a bicyclic aromatic heterocycle, and the specific substitutions on this scaffold give rise to its unique chemical properties and potential for biological activity.
Chemical Structure and Molecular Formula
The chemical structure of 4-Bromo-5-methyl-1H-indazol-3-amine is characterized by a 1H-indazole ring system. A bromine atom is substituted at the 4-position, a methyl group at the 5-position, and an amine group at the 3-position.
The molecular formula for this compound is C₈H₈BrN₃ [1].
A 2D representation of the chemical structure is provided below:
Caption: 2D structure of 4-Bromo-5-methyl-1H-indazol-3-amine.
Molecular Weight and Physicochemical Properties
The molecular weight and key physicochemical properties of 4-Bromo-5-methyl-1H-indazol-3-amine are summarized in the table below. These parameters are crucial for assessing the compound's suitability for various experimental and developmental applications, including its potential as a drug candidate.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrN₃ | [1] |
| Molecular Weight | 226.07 g/mol | [1] |
| CAS Number | 1715912-74-5 | [1] |
| SMILES | NC1=NNC2=C1C(Br)=C(C)C=C2 | [1] |
| Topological Polar Surface Area (TPSA) | 54.7 Ų | [1] |
| LogP | 2.21602 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
Synthesis and Manufacturing Considerations
The general strategy would likely involve the initial synthesis of the 4-bromo-5-methyl-1H-indazole core, followed by the introduction of the amine group at the 3-position. A common method for the amination of indazoles involves the use of amination reagents or a multi-step process involving nitrosation followed by reduction.
A potential, high-level workflow for the synthesis is outlined in the diagram below. This proposed pathway is based on analogous chemical transformations and represents a logical approach for laboratory-scale synthesis.
Caption: Plausible synthetic workflow for 4-Bromo-5-methyl-1H-indazol-3-amine.
Applications in Drug Discovery and Development
The 1H-indazol-3-amine scaffold is recognized as a "privileged" structure in medicinal chemistry, frequently appearing in a variety of biologically active compounds[3]. This structural motif is particularly prominent in the development of kinase inhibitors, which are a cornerstone of modern cancer therapy[4][5].
Kinase Inhibition
The indazole ring system is an effective bioisostere for other aromatic systems and can form crucial hydrogen bonding interactions with the hinge region of the ATP-binding pocket of protein kinases[5][6]. The amine group at the 3-position often plays a pivotal role in these interactions. The substitutions at the 4 and 5-positions of 4-Bromo-5-methyl-1H-indazol-3-amine can be further functionalized to enhance selectivity and potency against specific kinase targets.
While specific biological activity data for 4-Bromo-5-methyl-1H-indazol-3-amine is not extensively published, its structural similarity to known kinase inhibitors suggests its potential as a valuable starting point for the design of novel therapeutics targeting kinases implicated in various diseases.
Safety, Handling, and Storage
Given the limited availability of specific safety data for 4-Bromo-5-methyl-1H-indazol-3-amine, it is imperative to handle this compound with the utmost care, adhering to standard laboratory safety protocols for handling new chemical entities. The safety information for structurally related compounds can serve as a preliminary guide.
General Safety Precautions
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice[7][8].
-
Ingestion: Do not ingest. If swallowed, rinse mouth with water and consult a physician.
Storage Recommendations
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Conditions: Store in a tightly sealed container in a dry, well-ventilated place[1]. Recommended storage is often at 2-8°C to ensure long-term stability[1][9].
Conclusion
4-Bromo-5-methyl-1H-indazol-3-amine is a heterocyclic compound with significant potential as a building block in drug discovery, particularly in the development of kinase inhibitors. Its well-defined chemical structure and physicochemical properties make it an attractive starting point for medicinal chemistry campaigns. While further research is needed to fully elucidate its biological activity and safety profile, the information presented in this guide provides a solid foundation for researchers and drug development professionals interested in leveraging this compound for the creation of novel therapeutics.
References
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ECHA. 4-bromo-5-methyl-1H-pyrazol-3-amine. [Link]
- Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
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PubChem. 4-Bromo-5-methyl-1,2-oxazol-3-amine. [Link]
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PubChem. 4-Bromo-5-methyl-1,3-thiazol-2-amine. [Link]
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ResearchGate. Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... [Link]
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MDPI. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]
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PMC. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]
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